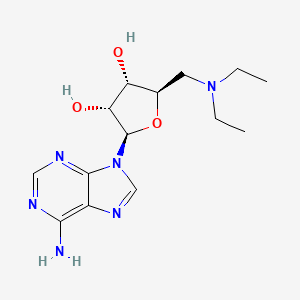
5'-Deoxy-5'-(diethylamino)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((diethylamino)methyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through a glycosidic bond formation. This step often requires the use of protecting groups to ensure selective reactions.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, often using diethylamine as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the purine base.
Reduction: Reduction reactions can occur at the diethylamino group, potentially converting it to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a primary amine.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it interacts with enzymes, it might inhibit or activate their activity through binding to the active site or allosteric sites.
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside that also contains a purine base attached to a ribose sugar.
Guanosine: Another nucleoside with a purine base.
Cytidine: A nucleoside with a pyrimidine base.
Uniqueness
What sets this compound apart is the presence of the diethylamino group, which can impart unique chemical and biological properties. This group might enhance the compound’s solubility, stability, or ability to interact with specific molecular targets.
特性
CAS番号 |
87830-57-7 |
|---|---|
分子式 |
C14H22N6O3 |
分子量 |
322.36 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(diethylaminomethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O3/c1-3-19(4-2)5-8-10(21)11(22)14(23-8)20-7-18-9-12(15)16-6-17-13(9)20/h6-8,10-11,14,21-22H,3-5H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
InChIキー |
ALOOMJWCTKNSBC-IDTAVKCVSA-N |
異性体SMILES |
CCN(CC)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CCN(CC)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol](/img/structure/B12914329.png)
![3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914334.png)
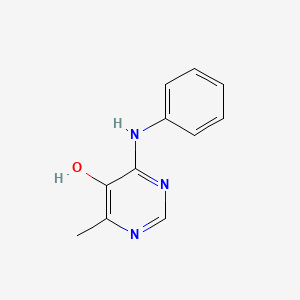


![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12914365.png)

![2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol](/img/structure/B12914387.png)
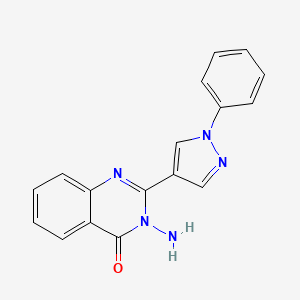
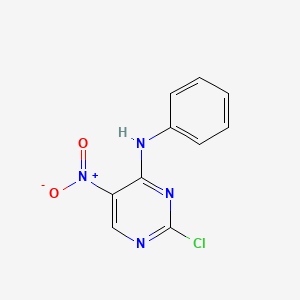
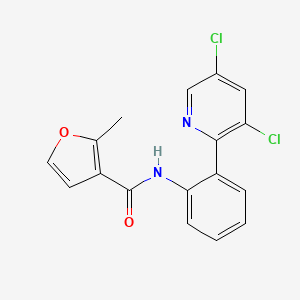
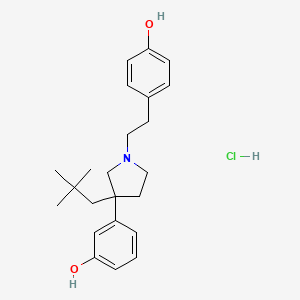
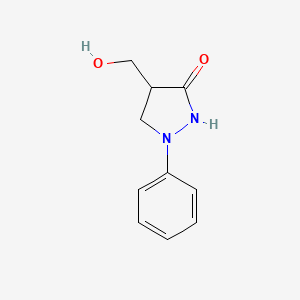
![5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12914427.png)
